molecular formula C10H13Cl2NO2S B2354941 (R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride CAS No. 1353995-42-2

(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride

Cat. No. B2354941
Key on ui cas rn: 1353995-42-2
M. Wt: 282.18
InChI Key: RGLAJKQLHYULKK-HNCPQSOCSA-N
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Patent
US04642348

Procedure details

A solution of 8.31 g (0.0248 mole) of 3-[(4-chlorophenyl)sulfonyl]-1-(phenylmethyl)pyrrolidine (free base) and 7.1 g (0.0455 mole) of phenyl chloroformate in 300 ml of methylene chloride was stirred at room temperature for 20 hr. The solution was extracted several times with dilute aqueous sodium hydroxide solution and the organic layer was separated and dried over magnesium sulfate. The solvent was removed in vacuo to give an oil. The oil was suspended in 300 ml of 60% sulfuric acid and the mixture poured over ice. The resulting acidic mixture was extracted with methylene chloride and the methylene chloride layer was discarded. The acidic aqueous layer was made basic with 50% sodium hydroxide solution and extracted with methylene chloride. The methylene chloride extract of the basic solution was dried over magnesium sulfate and the solvent removed in vacuo to give an oil, the free base of the title compound. The hydrochloride salt was prepared using ethereal hydrogen chloride added to a methanol solution of the free base and recrystallized from methyl alcohol-diethyl ether to give 4.11 g (58.9%) of white crystalline solid, m.p. 202°-203° C.
Name
3-[(4-chlorophenyl)sulfonyl]-1-(phenylmethyl)pyrrolidine
Quantity
8.31 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH:11]2[CH2:15][CH2:14][N:13](CC3C=CC=CC=3)[CH2:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.ClC(OC1C=CC=CC=1)=O>C(Cl)Cl.S(=O)(=O)(O)O>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([CH:11]2[CH2:15][CH2:14][NH:13][CH2:12]2)(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
3-[(4-chlorophenyl)sulfonyl]-1-(phenylmethyl)pyrrolidine
Quantity
8.31 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C1CN(CC1)CC1=CC=CC=C1
Name
Quantity
7.1 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted several times with dilute aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
ADDITION
Type
ADDITION
Details
the mixture poured over ice
EXTRACTION
Type
EXTRACTION
Details
The resulting acidic mixture was extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract of the basic solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)S(=O)(=O)C1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04642348

Procedure details

A solution of 8.31 g (0.0248 mole) of 3-[(4-chlorophenyl)sulfonyl]-1-(phenylmethyl)pyrrolidine (free base) and 7.1 g (0.0455 mole) of phenyl chloroformate in 300 ml of methylene chloride was stirred at room temperature for 20 hr. The solution was extracted several times with dilute aqueous sodium hydroxide solution and the organic layer was separated and dried over magnesium sulfate. The solvent was removed in vacuo to give an oil. The oil was suspended in 300 ml of 60% sulfuric acid and the mixture poured over ice. The resulting acidic mixture was extracted with methylene chloride and the methylene chloride layer was discarded. The acidic aqueous layer was made basic with 50% sodium hydroxide solution and extracted with methylene chloride. The methylene chloride extract of the basic solution was dried over magnesium sulfate and the solvent removed in vacuo to give an oil, the free base of the title compound. The hydrochloride salt was prepared using ethereal hydrogen chloride added to a methanol solution of the free base and recrystallized from methyl alcohol-diethyl ether to give 4.11 g (58.9%) of white crystalline solid, m.p. 202°-203° C.
Name
3-[(4-chlorophenyl)sulfonyl]-1-(phenylmethyl)pyrrolidine
Quantity
8.31 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH:11]2[CH2:15][CH2:14][N:13](CC3C=CC=CC=3)[CH2:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.ClC(OC1C=CC=CC=1)=O>C(Cl)Cl.S(=O)(=O)(O)O>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([CH:11]2[CH2:15][CH2:14][NH:13][CH2:12]2)(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
3-[(4-chlorophenyl)sulfonyl]-1-(phenylmethyl)pyrrolidine
Quantity
8.31 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C1CN(CC1)CC1=CC=CC=C1
Name
Quantity
7.1 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted several times with dilute aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
ADDITION
Type
ADDITION
Details
the mixture poured over ice
EXTRACTION
Type
EXTRACTION
Details
The resulting acidic mixture was extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract of the basic solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)S(=O)(=O)C1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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